molecular formula C24H21N5O4 B2945304 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea CAS No. 1796904-93-2

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea

Cat. No. B2945304
CAS RN: 1796904-93-2
M. Wt: 443.463
InChI Key: CLTDTXRBLIVUSZ-UHFFFAOYSA-N
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Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea is a useful research compound. Its molecular formula is C24H21N5O4 and its molecular weight is 443.463. The purity is usually 95%.
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Scientific Research Applications

Hydrogel Formation and Anion Tuning

Hydrogel formation through anion tuning is a notable application in scientific research, where urea derivatives can form hydrogels in various acids. The rheology and morphology of these gels can be tuned by the identity of the anion, offering a method to adjust their physical properties. This approach is significant in developing materials with tailored mechanical characteristics for various applications, including biomedical engineering and drug delivery systems (Lloyd & Steed, 2011).

Urea-Fluoride Interaction and Proton Transfer

The interaction between urea derivatives and fluoride ions highlights the incipient and definitive proton transfer mechanisms. This interaction can lead to the formation of complexes and has implications in understanding the chemical behavior of urea derivatives in the presence of various anions. Such studies are crucial in the fields of catalysis and sensor development, where anion recognition and binding play significant roles (Boiocchi et al., 2004).

Anticancer and Antimicrobial Applications

Urea derivatives have been explored for their potential anticancer and antimicrobial activities. Research has focused on synthesizing urea derivatives and evaluating their cytotoxicity against various cancer cell lines and microbial strains. These studies aim to identify new therapeutic agents with improved efficacy and specificity for treating cancer and infections (Gaudreault et al., 1988).

Gelation Properties and Molecular Packing

Investigations into the gelation properties of bis(urea)s and their molecular packing have revealed the effectiveness of certain spacers in forming low molecular weight gelators. The study of these materials contributes to the development of novel gelation strategies with potential applications in drug delivery, tissue engineering, and the creation of soft materials (Smith et al., 2022).

properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c1-15-12-13-17(14-20(15)29(32)33)25-24(31)27-22-23(30)28(2)19-11-7-6-10-18(19)21(26-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,25,27,31)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTDTXRBLIVUSZ-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-3-nitrophenyl)urea

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